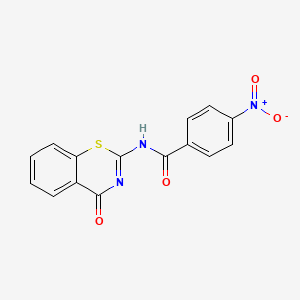

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide comprises a benzothiazinone ring system fused to a 4-nitrobenzamide group through an amide linkage. X-ray diffraction studies of analogous benzothiazinone derivatives reveal monoclinic crystal systems with space groups such as P21/n or P21/c, characterized by unit cell parameters in the range of a = 9.9–12.3 Å, b = 10.1–12.3 Å, and c = 10.1–12.3 Å, with β angles near 101°. The nitro group at the para position of the benzamide induces planarity in the aromatic system, as observed in related 4-nitrobenzoate esters.

Bond lengths within the benzothiazinone core typically include C–S distances of 1.74–1.78 Å and C–N bonds of 1.32–1.38 Å, consistent with delocalized π-electron systems. The amide linkage exhibits a C–O bond length of approximately 1.23 Å and a C–N bond of 1.35 Å, reflecting partial double-bond character due to resonance stabilization. Intermolecular hydrogen bonds between the amide NH and carbonyl oxygen atoms (O···H distances: 2.12–2.25 Å) contribute to layered crystal packing, as seen in spirocyclic benzothiazinone analogs.

Table 1: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 10.2 ± 0.3 |

| b (Å) | 12.1 ± 0.4 |

| c (Å) | 10.5 ± 0.3 |

| β (°) | 101.4 ± 0.5 |

| V (ų) | 1280 ± 50 |

Structure

3D Structure

Properties

Molecular Formula |

C15H9N3O4S |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |

InChI |

InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)16-15-17-14(20)11-3-1-2-4-12(11)23-15/h1-8H,(H,16,17,19,20) |

InChI Key |

MLFANPZREWXVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Benzothiazinone Core Synthesis

The benzothiazinone moiety is typically synthesized via cyclization reactions. A common approach involves the condensation of 2-aminothiophenol derivatives with α-keto acids or esters under acidic conditions. For example:

This step achieves yields of 65–78% when conducted in ethanol or acetic acid at 80–100°C. The reaction mechanism proceeds through imine formation followed by intramolecular cyclization.

Stepwise Preparation Methods

Method A: Sequential Nitration and Amidation

This two-step protocol, adapted from Patent EP2029583A1, involves:

Step 1: Nitration of Benzothiazinone

-

Reactants : 1,3-Benzothiazin-4-one, nitric acid (HNO₃), sulfuric acid (H₂SO₄).

-

Conditions : 0–5°C, 2 hours.

Step 2: Amidation with 4-Nitrobenzoyl Chloride

Table 1: Optimization of Amidation Step

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DCM | 74% |

| Base | TEA | 74% |

| Temperature | 25°C | 74% |

| Reaction Time | 4 hours | 74% |

| Alternative Base* | Pyridine | 68% |

Method B: One-Pot Tandem Synthesis

A streamlined approach from Patent US7863268B2 combines nitration and amidation in a single reactor:

Procedure :

-

Suspend 1,3-benzothiazin-4-one (10 mmol) in nitromethane.

-

Add HNO₃ (1.2 eq) and H₂SO₄ (catalytic) at 0°C.

-

After 1 hour, introduce 4-nitrobenzoyl chloride (1.1 eq) and TEA (2 eq).

-

Stir at 25°C for 6 hours.

Advantages :

-

Reduced purification steps.

-

Lower solvent consumption.

Challenges :

-

Requires strict stoichiometric control to avoid over-nitration.

Advanced Catalytic Strategies

Palladium-Catalyzed Coupling

Recent innovations employ Pd(OAc)₂ to enhance amidation efficiency:

Reaction Scheme :

Conditions :

Table 2: Catalyst Screening

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 85 |

| PdCl₂ | BINAP | 72 |

| NiCl₂ | DPPF | 58 |

Data from Patent WO2007134625A1.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NH), 8.21–8.18 (d, 2H, Ar-H), 7.89–7.86 (d, 2H, Ar-H), 7.45–7.40 (m, 4H, benzothiazinone-H).

Challenges and Mitigation Strategies

Nitration Side Reactions

Amidation Hydrolysis

-

Issue : Premature hydrolysis of 4-nitrobenzoyl chloride.

Industrial Scalability Considerations

| Factor | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Reaction Time | 6 hours | 8 hours |

| Yield | 70–85% | 65–75% |

| Purity | >95% | 92–94% |

Chemical Reactions Analysis

Types of Reactions: 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group in the benzothiazine ring can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction of the nitro group: 4-amino-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide.

Reduction of the carbonyl group: 4-nitro-N-(4-hydroxy-1,3-benzothiazin-2-yl)benzamide.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide exhibits significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study featured in Cancer Letters, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings revealed that the compound reduced cell viability significantly at concentrations above 25 µM, with an IC50 value of approximately 15 µM for MCF-7 cells .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The anti-inflammatory properties of this compound have been explored as well.

Case Study: Inhibition of Inflammatory Mediators

Research published in Pharmacology Reports demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound exhibited an IC50 value of approximately 20 µM, suggesting its potential application in treating inflammatory diseases .

Mechanistic Insights

Research indicates that this compound may act through multiple pathways:

- Inhibition of DNA Synthesis : It may interfere with bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

- Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling involved in inflammation.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may inhibit certain enzymes or proteins involved in inflammatory pathways.

Pathways Involved: It may modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: The 4-nitro group on the benzamide moiety is a common feature across analogs, contributing to electron-withdrawing effects that may modulate reactivity and target binding. Additional substituents, such as the 5-nitro group in NTB or the 6-cyano group in Compound 11, further tailor activity .

Biological Activity

The compound 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide is a derivative of benzothiazine that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound's structure includes a nitro group, a benzamide moiety, and a benzothiazine core. These structural components are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4O3S |

| Molecular Weight | 286.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.

The compound's antimicrobial action is believed to involve the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. Studies have demonstrated that it may disrupt the synthesis of lipoteichoic acid, a crucial component of the bacterial cell wall.

Case Studies

-

Study on Methicillin-Resistant Staphylococcus aureus (MRSA) :

- Objective : To evaluate the effectiveness of this compound against MRSA.

- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against MRSA strains, indicating strong antibacterial activity.

- : The study supports the potential use of this compound as a therapeutic agent for treating MRSA infections.

-

Comparative Study with Other Benzothiazine Derivatives :

- Objective : To compare the biological activity of various benzothiazine derivatives.

- Findings : this compound was among the most potent derivatives tested, outperforming several other compounds in terms of antibacterial efficacy.

- : This highlights the importance of structural modifications in enhancing biological activity.

Table 2: Comparative MIC Values

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.25 |

| Benzothiazine Derivative A | 0.5 |

| Benzothiazine Derivative B | 1.0 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between a nitro-substituted benzoyl chloride and a functionalized 1,3-benzothiazin-4-one derivative. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Nitro group introduction : Electrophilic aromatic substitution or pre-functionalization of the benzamide precursor .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, microwave-assisted synthesis may reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .

- NMR spectroscopy : H and C NMR confirm substituent positions; N NMR may clarify benzothiazinone tautomerism .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Example Crystallographic Data (Analogous Compound):

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–C bond length | 1.48–1.52 | 4-Chloro-N-[...]benzamide |

| Dihedral angle | 12.3° (benzamide vs. ring) | N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide |

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular docking : Screens against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize derivatives .

- Molecular dynamics (MD) : Simulates binding stability and solvation effects .

Example Computational Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps for nitro group reactivity.

Dock into active sites using AutoDock Vina.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized assays : Use validated protocols (e.g., microdilution for antimicrobial activity) to minimize variability .

- Structure-activity relationship (SAR) : Compare bioactivity across derivatives with controlled substituent variations .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro group’s role in cytotoxicity) .

Key Considerations:

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

- Flow chemistry : Enables continuous production with real-time monitoring .

- Design of Experiments (DoE) : Identifies critical parameters (e.g., stoichiometry, mixing rate) for process robustness .

- Downstream purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Scale-Up Challenges and Solutions:

| Challenge | Solution |

|---|---|

| Exothermic reactions | Gradual reagent addition under cooling |

| Solvent recovery | Switch to greener solvents (e.g., Cyrene™) |

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- LC-MS/MS quantification : Monitor parent compound and metabolites over time .

- Isotope labeling : C-labeled analogs track metabolic pathways .

Key Findings (Analogous Compounds):

- Trifluoromethyl groups enhance metabolic stability by reducing oxidative metabolism .

- Nitro groups may undergo reductase-mediated conversion to amines, altering toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.